REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[CH:12]=[N:13][OH:14]>CN(C)C=O>[OH:14][N:13]=[C:12]([Cl:1])[C:11]1[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=1[CH3:9]
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NO)C=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction quenched (ice-water)
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed sequentially with water (6×) and saturated aqueous sodium chloride solution (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic was then dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ON=C(C1=C(C=CC=C1)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.07 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |